molecular formula C14F24 B036375 Perfluoroperhydrophenanthrene CAS No. 306-91-2

Perfluoroperhydrophenanthrene

Cat. No. B036375
CAS RN: 306-91-2
M. Wt: 624.11 g/mol
InChI Key: QKENRHXGDUPTEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Perfluoroperhydrophenanthrene and related compounds often involves halogen exchange reactions or direct fluorination techniques. For instance, Chambers and Edwards (1997) described the use of Perfluoroperhydrophenanthrene as a 'bulking agent' in halogen exchange reactions, showcasing its utility in the preparation of various fluorinated compounds (Chambers & Edwards, 1997).

Molecular Structure Analysis

The molecular structure of Perfluoroperhydrophenanthrene has been examined through various studies. A study on perfluorinated polycyclic aromatic hydrocarbons, including Perfluoroperhydrophenanthrene, utilized density functional theory (DFT) to analyze their properties and structures. This work provided insights into the electron affinities and vibrational frequencies of these molecules, highlighting the molecular structure and stability of Perfluoroperhydrophenanthrene (Feng et al., 2009).

Chemical Reactions and Properties

Perfluoroperhydrophenanthrene's chemical reactions and properties are influenced by its fully fluorinated structure, making it a valuable reagent in organic synthesis. For example, Nishida et al. (2016) demonstrated the reactions of highly branched Perfluoroolefins with (Pentafluorophenyl)trimethylsilane, which could lead to the synthesis of perfluorinated super-congested systems, highlighting the unique reactivity of perfluorinated compounds (Nishida et al., 2016).

Physical Properties Analysis

The physical properties of Perfluoroperhydrophenanthrene, such as its density, boiling point, and solubility, are significantly affected by the presence of fluorine atoms. These properties make it an interesting compound for various applications, including its use as a solvent replacement due to its stability and inertness (Chambers & Edwards, 1997).

Scientific Research Applications

Vitreoretinal Surgery in Pediatrics

Perfluoroperhydrophenanthrene, commercially known as Vitreon, has been utilized in pediatric vitreoretinal surgery. It serves as an intraoperative tool in the management of traumatic retinal detachment in children, particularly for those with complications from penetrating and perforating trauma. Its application results in significant anatomic success and improved postoperative visual acuity in some cases, despite the challenging nature of such surgeries (Çekiç, Batman, Totan, Aslan, & Özalp, 2004).

Comparison with Perfluoro-n-octane in Vitreoretinal Surgery

Comparative studies between perfluoroperhydrophenanthrene (Vitreon) and perfluoro-n-octane (PFO) in vitreoretinal surgery have shown that while PFO may be easier to visualize and remove during surgery, both substances demonstrate similar efficacy in terms of retinal attachment and final visual outcomes. This suggests that perfluoroperhydrophenanthrene is a viable option in vitreoretinal surgeries with outcomes comparable to PFO (Loewenstein, Humayun, de Juan, Campochiaro, & Haller, 2000).

Photoacoustic and Ultrasound Imaging

Perfluoroperhydrophenanthrene, as part of perfluorocarbon (PFC) nanodroplets, has been explored in enhancing photoacoustic and ultrasound imaging. These nanodroplets offer improved contrast and may have therapeutic applications, highlighting the versatility of perfluoroperhydrophenanthrene in medical imaging technologies (Hannah, Luke, Wilson, Homan, & Emelianov, 2014).

Plant Leaf Imaging

In the field of plant science, perfluoroperhydrophenanthrene has been used for in vivo imaging of plant leaves. When used as a mounting medium, it enhances the optical properties of leaves, allowing for clearer and deeper imaging with various advanced microscopy techniques. This application is significant for studies in plant pathology, physiology, development, and cell biology (Littlejohn, Mansfield, Christmas, Witterick, Fricker, Grant, Smirnoff, Everson, Moger, & Love, 2014).

Organ Preservation

Research into organ preservation has identified perfluoroperhydrophenanthrene as a potential agent due to its high oxygen dissolving capacity. While its efficacy appears to be organ and species-dependent, it has shown promise in pancreas preservation and could be formulated for various preservation techniques (Hosgood & Nicholson, 2010).

Protective Applications in Industry

Perfluoroperhydrophenanthrene, as a perfluoropolymer, has been used in various industrial applications for protection purposes. It is applied in creating corrosion-resistant coatings, enhancing the lifetime of medical implants, and protecting functional layers in electronic devices. Its inert nature and stability under various conditions make it a versatile protective agent in numerous sectors (Grytsenko, 2016).

Safety And Hazards

When handling Perfluoroperhydrophenanthrene, it’s important to avoid all personal contact, including inhalation. It’s recommended to wear protective clothing when there’s a risk of exposure. The substance should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F24/c15-1-2(16)4(18,10(29,30)14(37,38)12(33,34)6(2,21)22)8(25,26)7(23,24)3(1,17)9(27,28)13(35,36)11(31,32)5(1,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKENRHXGDUPTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C3(C(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047029
Record name Perfluorotetradecahydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoroperhydrophenanthrene

CAS RN

306-91-2
Record name Perfluoroperhydrophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorotetradecahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluorotetradecahydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERFLUOROPERHYDROPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ3T53GWV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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